Cyproheptadine epoxide is a key metabolite of cyproheptadine, an antihistamine drug. While cyproheptadine itself has various pharmacological effects, its epoxide metabolite plays a crucial role in understanding the drug's metabolism and potential toxicity. Specifically, cyproheptadine epoxide is studied in the context of cyproheptadine's species-selective pancreotoxicity observed in rats. []
Cyproheptadine epoxide is a derivative of cyproheptadine, a first-generation antihistamine known for its antiserotonergic and antihistaminic properties. Cyproheptadine is commonly utilized in clinical settings to treat allergic reactions and to stimulate appetite. The epoxide form introduces an oxygen atom into the molecular structure, which can significantly alter its chemical and biological properties, potentially enhancing its therapeutic efficacy or modifying its side effects.
Cyproheptadine epoxide is synthesized from cyproheptadine through specific chemical reactions, particularly epoxidation. This compound has been studied for its metabolic pathways and biological effects, with research indicating that it may exhibit distinct pharmacological activities compared to its parent compound .
Chemically, cyproheptadine epoxide belongs to the class of piperidine derivatives. Its classification as an epoxide indicates that it contains a three-membered cyclic ether structure, which is characteristic of many reactive intermediates in organic chemistry. This structural feature is crucial for understanding its reactivity and potential applications in medicinal chemistry .
The synthesis of cyproheptadine epoxide typically involves the epoxidation of cyproheptadine using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is conducted under controlled conditions to minimize side reactions, often in an organic solvent like dichloromethane at low temperatures.
Cyproheptadine epoxide features a unique molecular structure characterized by an epoxide group, which is a three-membered cyclic ether formed by the oxidation of a double bond in the original cyproheptadine molecule.
Cyproheptadine epoxide can undergo several types of chemical reactions:
The mechanism of action of cyproheptadine epoxide likely mirrors that of cyproheptadine itself, primarily involving antagonism at serotonin and histamine receptors. The introduction of the epoxide group may influence binding affinity and selectivity for these receptors, although detailed studies are necessary to elucidate specific molecular targets and pathways involved in its pharmacological effects .
Cyproheptadine epoxide has various scientific applications:
Cyproheptadine epoxide (C₂₁H₂₁NO; CAS 54191-04-7) is a stable oxidative metabolite of the antihistamine drug cyproheptadine. Its core structure retains the tricyclic benzocycloheptene scaffold of the parent compound but incorporates a highly strained epoxide ring at the 10,11-position. This three-membered cyclic ether moiety significantly alters the molecule’s electronic properties and reactivity [1] [8]. Key physicochemical properties include:
Structural confirmation was historically achieved through mass spectrometry and proton NMR spectroscopy. Mass fragmentation patterns show characteristic loss of oxygen atoms, while NMR reveals the absence of olefinic protons at C10-C11 and new signals consistent with epoxy methine protons (δ 3.2–3.5 ppm) [4] [5]. The epoxide’s stereochemistry is typically cis, though racemization may occur under physiological conditions.
Table 1: Molecular Properties of Cyproheptadine Epoxide
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁NO |
CAS Registry Number | 54191-04-7 |
Exact Mass | 303.162 Da |
Topological Polar Surface Area | 15.77 Ų |
Refractive Index | 1.641 |
The metabolic transformation of cyproheptadine (C₂₁H₂₁N) to its 10,11-epoxide introduces critical functional and pharmacological distinctions:
Table 2: Comparative Pharmacological Profiles
Parameter | Cyproheptadine | Cyproheptadine Epoxide |
---|---|---|
Primary Pharmacological Action | H₁/5-HT₂ Antagonism | Insulin Biosynthesis Inhibition |
5-HT₂ₐ Receptor Ki | 0.46–3.0 nM | >100 nM |
Metabolic Enzyme | CYP3A4 substrate | CYP3A4 product |
Human Urinary Excretion | None detected | Not applicable |
Cyproheptadine epoxide exhibits exceptional hydrolytic stability despite its strained epoxide ring. Key findings from stability studies include:
This unusual stability enables bioaccumulation in rats, where it constitutes ~25% of urinary metabolites after high-dose administration (45 mg/kg). Crucially, the epoxide is absent in human urine even after therapeutic cyproheptadine dosing (5 mg), indicating species-specific metabolic divergence [3] [4]. The stability also correlates with its species-selective pancreotoxicity in rats, where it accumulates in β-cells and disrupts insulin synthesis.
Table 3: Stability Metrics Across Biological Systems
Condition | Half-Life | Key Observations |
---|---|---|
Rat Hepatic Microsomes | >6 hours | No dihydrodiol formation detected |
Human Liver Homogenate | Not determined | Metabolite undetectable |
Simulated Gastric Fluid (pH 1.2) | 1.2 hours | Degrades to hydroxyl-ketone derivative |
Simulated Intestinal Fluid (pH 7.4) | >24 hours | <5% degradation after 24 hours |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0